1-ethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
1-ethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps. The process begins with the preparation of the core structure, which includes the triazole and pyrazole rings. These rings are synthesized through cyclization reactions involving appropriate precursors. The nitro group is introduced via nitration reactions, and the ethyl and methylbenzyl groups are added through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 1-ethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine: This compound shares a similar core structure but differs in the functional groups attached.
N-{1-[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide: Another compound with a similar core but different substituents.
Uniqueness
What sets 1-ethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide apart is its combination of functional groups, which confer unique chemical properties and potential applications. The presence of both a triazole and a pyrazole ring, along with the nitro group, makes it particularly versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C16H17N7O3 |
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Molecular Weight |
355.35 g/mol |
IUPAC Name |
1-ethyl-N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C16H17N7O3/c1-3-21-9-13(23(25)26)14(19-21)15(24)18-16-17-10-22(20-16)8-12-6-4-11(2)5-7-12/h4-7,9-10H,3,8H2,1-2H3,(H,18,20,24) |
InChI Key |
YBGNOICPGGXQSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=NN(C=N2)CC3=CC=C(C=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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